Tgf|ari-IN-7
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Overview
Description
Tgf|ari-IN-7 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is particularly noted for its role in modulating the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in numerous cellular processes including cell growth, differentiation, and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|ari-IN-7 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and environmentally friendly. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. Quality control measures are also implemented to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Tgf|ari-IN-7 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Tgf|ari-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in modulating the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and cardiovascular disorders.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Tgf|ari-IN-7 involves its interaction with the TGF-β signaling pathway. The compound binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling molecules. This, in turn, affects various cellular processes such as gene expression, cell proliferation, and apoptosis. The molecular targets and pathways involved include the Smad proteins and other signaling cascades that regulate cellular responses to TGF-β.
Comparison with Similar Compounds
Tgf|ari-IN-7 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the TGF-β receptors. Similar compounds include:
LY-2157299: A small molecule inhibitor of the TGF-β receptor kinase.
SB-431542: Another inhibitor that targets the TGF-β receptor.
A-83-01: A compound that inhibits the activin receptor-like kinase, which is part of the TGF-β signaling pathway.
These compounds share some similarities in their mechanisms of action but differ in their specificity, potency, and potential applications. This compound stands out due to its unique chemical structure and its potential for broader applications in various fields.
Properties
Molecular Formula |
C26H25F3N2O2 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N,6,6-trimethyl-4-oxo-N-[[3-[4-(trifluoromethyl)phenyl]phenyl]methyl]-5,7-dihydro-1H-indole-3-carboxamide |
InChI |
InChI=1S/C26H25F3N2O2/c1-25(2)12-21-23(22(32)13-25)20(14-30-21)24(33)31(3)15-16-5-4-6-18(11-16)17-7-9-19(10-8-17)26(27,28)29/h4-11,14,30H,12-13,15H2,1-3H3 |
InChI Key |
OWHSNXUOZLNAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=CN2)C(=O)N(C)CC3=CC(=CC=C3)C4=CC=C(C=C4)C(F)(F)F)C |
Origin of Product |
United States |
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